molecular formula C11H16 B089660 3-tert-Butyltoluene CAS No. 1075-38-3

3-tert-Butyltoluene

Cat. No.: B089660
CAS No.: 1075-38-3
M. Wt: 148.24 g/mol
InChI Key: JTIAYWZZZOZUTK-UHFFFAOYSA-N
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Description

3-tert-Butyltoluene: It is a colorless to almost colorless liquid with a density of 0.87 g/cm³ and a boiling point of 189°C . This compound is a derivative of toluene, where a tert-butyl group is substituted at the meta position relative to the methyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-tert-Butyltoluene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-tert-Butyltoluene in chemical reactions involves the formation of a tert-butyl carbocation through the dehydration of tert-butyl alcohol. This carbocation then undergoes electrophilic substitution with toluene to form this compound . The molecular targets and pathways involved in its biological interactions are still under investigation.

Comparison with Similar Compounds

    p-tert-Butyltoluene: A positional isomer with the tert-butyl group at the para position.

    o-tert-Butyltoluene: A positional isomer with the tert-butyl group at the ortho position.

    tert-Butylbenzene: A compound with the tert-butyl group directly attached to the benzene ring without a methyl group.

Uniqueness: 3-tert-Butyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and selectivity in various reactions. Its meta-substitution provides distinct steric and electronic effects compared to its ortho and para isomers .

Properties

IUPAC Name

1-tert-butyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIAYWZZZOZUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148068
Record name Benzene, 1-(1,1-dimethylethyl)-3-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-38-3
Record name Benzene, 1-(1,1-dimethylethyl)-3-methyl-
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Record name 3-tert-Butyltoluene
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Record name Benzene, 1-(1,1-dimethylethyl)-3-methyl-
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Record name 3-tert-Butyltoluene
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Synthesis routes and methods

Procedure details

To NH3 (liquid, 1000 mL) was added a solution of 2-tert-butyl-4-methylphenyl diethyl phosphate (60 g, crude from last step, about 0.2 mol) in Et2O (anhydrous, 500 mL) at −78° C. under N2 atmosphere. Lithium metal was added to the solution in small pieces until the blue color persisted. The reaction mixture was stirred at −78° C. for 15 min and then was quenched with sat. NH4Cl until the mixture turned colorless. Liquid NH3 was evaporated and the residue was dissolved in water. The mixture was extracted with Et2O (400 mL×2). The combined organics were dried over Na2SO4 and evaporated to give 1-tert-butyl-3-methylbenzene (contaminated with mineral oil) as a colorless oil (27 g, 91%), which was used directly in next step.
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes zeolites effective catalysts for synthesizing 3-tert-butyltoluene?

A: Zeolites, specifically HY, Hβ, and HMCM-22, have demonstrated efficacy in catalyzing the alkylation of toluene with tert-butyl alcohol to produce this compound. [, ] Their effectiveness stems from their unique acidic properties. [] The type and strength of acid sites within the zeolite framework significantly influence the reaction's conversion rate and selectivity towards the desired product. For instance, HMCM-22, possessing a high total acid site concentration and a specific ratio of Brønsted to Lewis acid sites, exhibits high activity for toluene conversion and favors the formation of the para-isomer (4-tert-butyltoluene). []

Q2: How does the reaction temperature affect the synthesis of this compound?

A: Research indicates that temperature plays a crucial role in the selectivity of the alkylation reaction. [] While increasing the temperature can enhance the overall conversion of toluene, it can also impact the ratio of this compound to its isomer, 4-tert-butyltoluene. Optimal temperatures need to be determined experimentally for each zeolite catalyst to maximize the yield of the desired isomer. []

Q3: Can the kinetics of this compound synthesis be modeled?

A: Yes, kinetic studies using the H-BEA zeolite catalyst have shown that the reaction of toluene with tert-butyl alcohol to produce this compound (alongside 4-tert-butyltoluene) can be effectively modeled. [] A simplified pseudo-first-order kinetic model has been successfully applied to describe the reaction, providing insights into the reaction mechanism and enabling predictions of reaction rates under different conditions. [] This information is valuable for optimizing the reaction process and reactor design for industrial-scale production.

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